6-(Methylsulfinyl)-2,2'-bipyridine
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Overview
Description
6-(Methylsulfinyl)-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfinyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine, a common ligand in coordination chemistry.
Sulfoxidation: The introduction of the methylsulfinyl group can be achieved through sulfoxidation reactions. One common method involves the reaction of 2,2’-bipyridine with methylsulfinyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Methods such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylsulfinyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms, which can be functionalized with various groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various functionalized bipyridines.
Scientific Research Applications
6-(Methylsulfinyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activities.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(Methylsulfinyl)-2,2’-bipyridine depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms, which can alter the electronic properties of the metal and enhance catalytic activity.
Biological Activity: May interact with specific enzymes or receptors, modulating their activity through binding interactions. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the methylsulfinyl group, widely used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 4 and 4’ positions, used for similar applications but with different electronic properties.
6-(Methylthio)-2,2’-bipyridine: Similar to 6-(Methylsulfinyl)-2,2’-bipyridine but with a methylthio group instead of a methylsulfinyl group, affecting its reactivity and applications.
Uniqueness: 6-(Methylsulfinyl)-2,2’-bipyridine is unique due to the presence of the methylsulfinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with metal centers or biological targets are required.
Properties
IUPAC Name |
2-methylsulfinyl-6-pyridin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15(14)11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPXQWTDQCEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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